molecular formula C15H12ClN3O2S B5835218 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No. B5835218
M. Wt: 333.8 g/mol
InChI Key: VGPXLLFFATXJNH-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of imidazobenzimidazole derivatives and has a molecular formula of C16H12ClN3O2S.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways involved in tumor growth and inflammation. In agriculture, this compound inhibits plant growth by interfering with the biosynthesis of plant hormones. In material science, this compound has been shown to exhibit semiconducting properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole also vary depending on its application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation. In agriculture, this compound inhibits plant growth and can cause chlorosis (yellowing of leaves) and necrosis (cell death). In material science, this compound has been shown to exhibit electrical conductivity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole. In medicine, further studies are needed to determine the efficacy and safety of this compound as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, research can focus on developing more effective herbicides based on this compound. In material science, further research can be conducted on the electrical and optical properties of this compound for use in organic electronic devices.

Synthesis Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can be achieved through a multi-step reaction process. The first step involves the condensation of 4-chloroaniline with o-phenylenediamine to form 1-(4-chlorophenyl)-2-(phenylenediamine)ethanone. This intermediate is then reacted with chlorosulfonic acid to form 1-(4-chlorophenyl)-2-(phenylenediamine)ethanone sulfonyl chloride. The final step involves the cyclization of the sulfonyl chloride intermediate with ammonium acetate to form the desired product.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has been studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-tumor and anti-inflammatory properties. It has also been investigated for its potential as a treatment for Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its ability to inhibit plant growth and as a potential herbicide. In material science, this compound has been investigated for its potential use in the development of organic electronic devices.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)19-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPXLLFFATXJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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